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Compound of Interest

Compound Name: 4-(Pyridin-3-yloxy)aniline

Cat. No.: B1306565

Introduction: 4-(Pyridin-3-yloxy)aniline, with the molecular formula C11H10N20 and a
molecular weight of 186.21 g/mol , is a heterocyclic compound of interest in medicinal
chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to an aniline
moiety via an ether bond, provides a unique scaffold for the development of novel therapeutic
agents and functional materials. Accurate structural elucidation and purity assessment are
paramount, necessitating a comprehensive analysis using various spectroscopic techniques.
This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-(Pyridin-3-yloxy)aniline, complete with
experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules. The *H and 13C NMR spectra provide detailed information about the
chemical environment, connectivity, and number of different types of protons and carbons in
the molecule.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 4-(Pyridin-3-yloxy)aniline
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.21-7.11 m 2H Aromatic Protons
6.97-6.89 m 1H Aromatic Proton
4.40 br 2H -NHz Protons

Solvent: CDClIs, Frequency: 500 MHz[3]

Table 2: 13C NMR Spectroscopic Data for 4-(Pyridin-3-yloxy)aniline

Chemical Shift (6) ppm

Assignment

147.61 Aromatic Carbon
143.77 Aromatic Carbon
130.07 Aromatic Carbon
125.40 Aromatic Carbon
113.47 Aromatic Carbon
109.87 Aromatic Carbon

Solvent: CDClIs, Frequency: 125 MHz[3]

Experimental Protocol: NMR Spectroscopy

A solution of 4-(Pyridin-3-yloxy)aniline is prepared by dissolving 5-10 mg of the solid sample

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) within a
standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (& = 0.00 ppm).[4]

The NMR spectra are acquired on a spectrometer, such as a Varian 500 MHz or Bruker 300

MHz instrument.[4]
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e 1H NMR: The spectrum is recorded at a frequency of 500 MHz. Key acquisition parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
delay of 1-5 seconds, and a spectral width appropriate for proton signals (typically 0-12

ppm).

e 13C NMR: The spectrum is recorded at a corresponding frequency of 125 MHz. 133C NMR
experiments generally require a larger number of scans due to the low natural abundance of
the 13C isotope. Proton decoupling is employed to simplify the spectrum to single lines for
each unique carbon atom.[4]

Data processing involves Fourier transformation of the Free Induction Decay (FID), followed by
phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative
to the residual solvent peak or the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which induces molecular vibrations (stretching and
bending).[5]

Data Presentation

The IR spectrum of 4-(Pyridin-3-yloxy)aniline is expected to show characteristic absorption
bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 4-(Pyridin-3-yloxy)aniline
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Asymmetric & Symmetric

3400-3300 Stretch Primary Aromatic Amine
3100-3000 C-H Stretch Aromatic (Pyridine & Aniline)
1650-1580 N-H Bend Primary Amine

1600-1450 C=C & C=N Stretch Aromatic Rings

1335-1250 C-N Stretch Aromatic Amine

~1250 C-0O-C Asymmetric Stretch Aryl Ether

~1050 C-O-C Symmetric Stretch Aryl Ether

910-665 N-H Wag Primary Amine

Note: This table is based on typical frequency ranges for the indicated functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

The Attenuated Total Reflectance (ATR) technique is a common and simple method for
obtaining IR spectra of solid samples.[7]

e Sample Preparation: A small, representative amount of the solid 4-(Pyridin-3-yloxy)aniline
is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The sample must
be free of solvent and other impurities to avoid contamination of the spectrum.[5]

e Spectrum Acquisition: A pressure anvil is applied to ensure firm contact between the sample
and the crystal.[7] A background spectrum of the clean, empty ATR crystal is recorded first.
Subsequently, the sample spectrum is recorded. The instrument's software automatically
subtracts the background spectrum from the sample spectrum to produce the final IR
spectrum.

o Data Collection: The spectrum is typically scanned over the mid-infrared range of 4000-400
cm~1,[5] Multiple scans are averaged to improve the signal-to-noise ratio. The resulting
spectrum is a plot of transmittance or absorbance versus wavenumber (cm=1).
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions.[8] It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.

Data Presentation

For 4-(Pyridin-3-yloxy)aniline (C1:H10N20), the monoisotopic mass is 186.0793 Da.[1] The
mass spectrum is expected to show a prominent molecular ion peak corresponding to this

mass.

Table 4: Predicted Mass Spectrometry Data for 4-(Pyridin-3-yloxy)aniline

m/z (Mass/Charge) lon Notes

186.08 [M]* Molecular lon

[ ]

Note: Fragmentation patterns would depend on the ionization technique used. PubChem lists a
top peak at m/z 186 in the GC-MS spectrum.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. For quantitative analysis, an
internal standard may be added at a known concentration.[9]

o Sample Introduction: The sample solution is introduced into the mass spectrometer. For
volatile compounds, this can be done via a Gas Chromatography (GC) system. For less
volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an
electrospray ionization (ESI) source is common.[10]

« lonization: The sample molecules are ionized. Electron lonization (El) is a common "hard"
ionization technique used with GC-MS that causes significant fragmentation.[10] ESI is a
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"soft" ionization technique that typically results in a protonated molecular ion [M+H]* with
minimal fragmentation.[8]

o Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole,
time-of-flight) based on their m/z ratio.

o Detection: The separated ions are detected, and the data system generates a mass
spectrum, which is a plot of relative ion intensity versus m/z. For high-resolution mass
spectrometry (HRMS), calibration with a known reference compound is crucial to achieve
high mass accuracy (typically better than 5 ppm).[11][12]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a pure chemical compound like 4-(Pyridin-3-
yloxy)aniline involves a series of steps to gather complementary structural information.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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